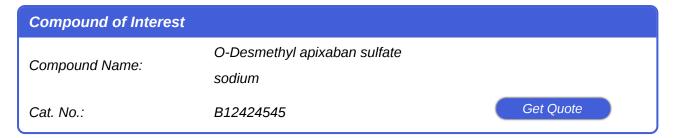


O-Desmethyl Apixaban Sulfate Sodium: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **O-Desmethyl apixaban sulfate sodium**, the major circulating metabolite of the direct Factor Xa (FXa) inhibitor, apixaban. This document details its chemical identity, metabolic formation, and key physicochemical and pharmacological properties.

Core Compound Identification

A clear identification of **O-Desmethyl apixaban sulfate sodium** is fundamental for any research and development endeavor. The key identifiers for this compound are summarized below.

Parameter	Value
CAS Number	1118765-14-2
Molecular Formula	C24H22N5NaO7S
Synonyms	O-Desmethyl apixaban sulfate sodium salt, Apixaban Metabolite M1

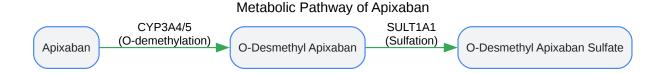




Metabolic Pathway of Apixaban to O-Desmethyl Apixaban Sulfate

Apixaban undergoes metabolism in the liver, leading to the formation of O-Desmethyl apixaban sulfate. This biotransformation is a two-step process involving O-demethylation followed by sulfation. In plasma, O-demethyl apixaban sulfate is the most significant metabolite of apixaban.[1][2]

The metabolic cascade is initiated by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP3A5, which catalyze the O-demethylation of apixaban to its intermediate, O-Desmethyl apixaban. Subsequently, this intermediate is conjugated by sulfotransferase enzymes (SULTs), with SULT1A1 being the principal enzyme responsible for its conversion to the final sulfate metabolite.



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Metabolic conversion of apixaban to its major metabolite.

Physicochemical and Pharmacological Data

While extensive data is available for the parent drug, apixaban, the characterization of its metabolite is more specific. The following table summarizes key quantitative data for **O-Desmethyl apixaban sulfate sodium**.

Parameter	Value	Reference
Molecular Weight	547.52 g/mol	
Factor Xa Inhibition (Ki)	58 μΜ	[3]

Experimental Protocols



Detailed experimental protocols for the synthesis and analysis of **O-Desmethyl apixaban sulfate sodium** are often proprietary. However, based on publicly available literature, the following sections outline the general methodologies that would be employed.

Chemical Synthesis

A specific, publicly available, detailed protocol for the chemical synthesis of **O-Desmethyl apixaban sulfate sodium** is not readily found in the scientific literature. The synthesis would likely involve a multi-step process starting from a suitable precursor of O-Desmethyl apixaban, followed by a sulfation reaction and subsequent salt formation. The general workflow for such a synthesis is depicted below.



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A generalized workflow for the chemical synthesis.

Quantitative Analysis by LC-MS/MS

The quantification of O-Desmethyl apixaban sulfate in biological matrices such as human plasma is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. While a specific validated protocol for this metabolite is not detailed here, a general approach based on methods for apixaban and other metabolites is outlined.[4][5][6][7][8]

1. Sample Preparation:

- Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile or methanol to precipitate proteins.
- Liquid-Liquid Extraction or Solid-Phase Extraction: For cleaner samples and lower limits of quantification, LLE or SPE can be employed to isolate the analyte from the plasma matrix.



- An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation process for accurate quantification.
- 2. Chromatographic Separation:
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic
 acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically
 employed to achieve separation from other plasma components and metabolites.
- 3. Mass Spectrometric Detection:
- Ionization: Electrospray ionization (ESI) in either positive or negative mode would be optimized for the analyte.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Factor Xa Inhibition Assay

The inhibitory activity of **O-Desmethyl apixaban sulfate sodium** on Factor Xa is determined using a chromogenic assay.[9][10][11][12] As a weak inhibitor, the assay conditions may need to be adjusted accordingly (e.g., using higher concentrations of the inhibitor).

Principle: The assay measures the residual activity of a fixed amount of Factor Xa after incubation with the inhibitor. A chromogenic substrate that is specifically cleaved by Factor Xa is added, and the rate of color development is inversely proportional to the inhibitory activity of the compound.

General Protocol:

- A solution of human Factor Xa is pre-incubated with varying concentrations of O-Desmethyl apixaban sulfate sodium in a suitable buffer.
- A chromogenic substrate for Factor Xa is added to initiate the reaction.



- The absorbance is measured over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).
- The rate of the reaction is calculated for each inhibitor concentration.
- The Ki value is determined by fitting the data to an appropriate enzyme inhibition model.

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- To cite this document: BenchChem. [O-Desmethyl Apixaban Sulfate Sodium: A
 Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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